molecular formula C8H8BrNO2 B169987 [(4-Bromophenyl)amino]acetic acid CAS No. 13370-62-2

[(4-Bromophenyl)amino]acetic acid

Cat. No. B169987
CAS RN: 13370-62-2
M. Wt: 230.06 g/mol
InChI Key: PEWAAAOJNYRFMW-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . It is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .


Synthesis Analysis

The synthesis of This compound involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular formula of This compound is C8H7BrO2 . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .


Chemical Reactions Analysis

This compound reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis(4-bromobenzyl) ketone .


Physical And Chemical Properties Analysis

This compound is a monocarboxylic acid . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .

Scientific Research Applications

Advanced Oxidation Processes (AOPs) for Environmental Remediation

The degradation of acetaminophen (ACT) in aqueous mediums through Advanced Oxidation Processes (AOPs) highlights the potential of using chemical precursors, like [(4-Bromophenyl)amino]acetic acid, in environmental remediation efforts. These processes generate various by-products, suggesting a pathway that could involve this compound or similar compounds in the degradation and detoxification of pharmaceutical pollutants. The study also emphasizes the importance of understanding by-product toxicity and suggests further investigation into the degradation pathways of such compounds for environmental safety (Qutob et al., 2022).

Therapeutic Research and Proteostasis

In the realm of biomedical research, compounds structurally related to this compound, such as 4-phenylbutyric acid (4-PBA), have been studied for their therapeutic effects in maintaining proteostasis. Proteostasis involves the balance of protein synthesis, folding, and degradation within cells—a critical factor in preventing diseases related to protein misfolding. Studies on 4-PBA explore its role as a chemical chaperone, potentially preventing misfolded protein aggregation and alleviating stress on the endoplasmic reticulum (ER). This research opens up avenues for using related compounds in treating disorders arising from protein misfolding and aggregation (Kolb et al., 2015).

Synthesis Research for Pharmaceutical Development

Research into the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which shares a structural component with this compound, underscores the importance of these compounds in pharmaceutical development. The study by Qiu et al. outlines a method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the broader relevance of research into bromophenyl compounds for creating more efficient and cost-effective synthetic routes in drug manufacturing (Qiu et al., 2009).

Biotechnological and Environmental Implications

Studies on acetic acid and related molecules shed light on their biotechnological and environmental implications, particularly in the context of yeast research and the understanding of cell death mechanisms. Research in this area could inform the development of more robust yeast strains for industrial applications, offering insights into how molecules like this compound and its derivatives might influence cellular functions and environmental processes (Chaves et al., 2021).

Safety and Hazards

There is limited information available on the safety and hazards of [(4-Bromophenyl)amino]acetic acid. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

It is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that it may interact with ion channels or other membrane proteins that regulate membrane potential.

Mode of Action

It is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that it may alter the function of ion channels or other membrane proteins, leading to changes in the electrical potential across the cell membrane.

Biochemical Pathways

It is known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that it may be involved in amino acid metabolism or other related biochemical pathways.

Result of Action

[(4-Bromophenyl)amino]acetic acid is known to be a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This could lead to changes in cellular processes such as signal transduction, nutrient uptake, and cell growth.

Biochemical Analysis

Biochemical Properties

[(4-Bromophenyl)amino]acetic acid has been identified as an inhibitor of phosphatase . It interacts with various enzymes and proteins, particularly those involved in the dephosphorylation and transphosphorylation reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on phosphatase. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes involved in phosphorylation processes. It acts as an inhibitor, affecting enzyme activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change due to factors such as the compound’s stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. It can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(4-bromoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWAAAOJNYRFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426052
Record name DL-4-BROMOPHENYLGLYCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13370-62-2
Record name DL-4-BROMOPHENYLGLYCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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